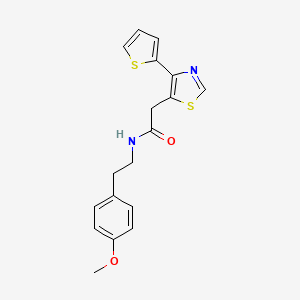

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide

CAS No.:

Cat. No.: VC15218978

Molecular Formula: C18H18N2O2S2

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O2S2 |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-(4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C18H18N2O2S2/c1-22-14-6-4-13(5-7-14)8-9-19-17(21)11-16-18(20-12-24-16)15-3-2-10-23-15/h2-7,10,12H,8-9,11H2,1H3,(H,19,21) |

| Standard InChI Key | NUOGLGWSKKWLIV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)CC2=C(N=CS2)C3=CC=CS3 |

Introduction

N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide is a complex organic compound with a molecular formula of C18H18N2O2S2 and a molecular weight of 358.5 g/mol. This compound features a methoxyphenethyl group and a thiazole derivative with a thiophene substituent, contributing to its potential biological activity and applications in medicinal chemistry.

Synthesis Route Overview

-

Starting Materials: The synthesis may begin with appropriate starting materials such as thiophene and thiazole derivatives.

-

Coupling Reactions: Key steps involve coupling reactions to form the thiazole-thiophene moiety.

-

Amidation: The final step typically involves amidation to introduce the acetamide functionality.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide exhibits promising biological activities, particularly in pharmacology. These activities could be explored further for potential applications in drug development.

Potential Applications

| Field | Potential Use |

|---|---|

| Pharmacology | Drug development for various therapeutic targets |

| Medicinal Chemistry | Synthesis and modification of bioactive compounds |

| Biomedical Research | Investigation of biological mechanisms and interactions |

Interaction Studies and Mechanism of Action

Understanding the mechanism of action of N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide requires detailed interaction studies. These may include molecular docking and binding affinity assays to elucidate how the compound interacts with biological targets.

Interaction Studies

-

Molecular Docking: Computational studies to predict binding modes with target proteins.

-

Binding Affinity Assays: Experimental methods to quantify the strength of interactions.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, highlighting the diversity within this chemical class.

Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-Ethoxyphenethyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Ethoxy group; phenoxy linkage | Potential anticancer activity |

| N-(2,4-Dimethoxyphenyl)-2-[6-{(4-methoxyphenyl)methyl}-5-oxo]triazine | Dimethoxy substitution; triazine core | Antimicrobial properties |

| N-(3-Methoxynaphthalen-1-yl)-2-(5-methylthiazol-2-yl)acetamide | Naphthalene group; different thiazole substitution | Antiviral activity |

These compounds underscore the unique combination of methoxy and thiophene functionalities in N-(4-Methoxyphenethyl)-2-(4-(thiophen-2-yl)thiazol-5-yl)acetamide, which may confer distinct biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume